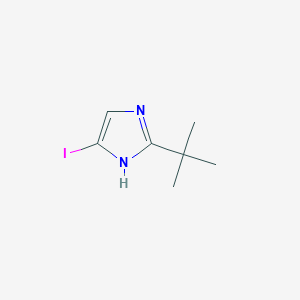

2-(tert-butyl)-4-iodo-1H-imidazole

Descripción

Propiedades

IUPAC Name |

2-tert-butyl-5-iodo-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJOIFLXXGBTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Tert Butyl 4 Iodo 1h Imidazole

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the C-4 position of the 2-(tert-butyl)-1H-imidazole ring. This is typically achieved through electrophilic substitution, where the imidazole (B134444) ring acts as the nucleophile. The regioselectivity of this reaction is crucial to obtain the desired 4-iodo isomer.

Achieving regioselectivity in the direct iodination of imidazoles is a significant challenge, as multiple positions on the ring can be susceptible to electrophilic attack. youtube.com The acidity of the C-H protons on the imidazole ring plays a key role, with the C-2 position being the most acidic. youtube.com However, the presence of a bulky tert-butyl group at the C-2 position sterically hinders this site, thereby directing electrophilic attack to the C-4 and C-5 positions.

One strategy to control regioselectivity is through metalation-iodination. This involves the deprotonation of a specific C-H bond using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate then reacts with an iodine source to install the iodine atom at the desired position. youtube.com For instance, sequential lithiation and derivatization with electrophiles is a known strategy for preparing substituted imidazoles. youtube.com While position 2 is generally the most acidic, chelation effects can be employed to direct lithiation to position 5. youtube.com A similar strategy could potentially be adapted for the regioselective iodination of 2-(tert-butyl)-1H-imidazole at the C-4 position.

Electrophilic iodination is a common method for introducing iodine into aromatic and heterocyclic systems. thieme-connect.de This typically involves an iodine source that can generate an electrophilic iodine species (I⁺).

Molecular Iodine (I₂): Molecular iodine itself is a relatively weak electrophile. Its reactivity can be enhanced by using it in combination with a base or an oxidizing agent. researchgate.net For the iodination of imidazoles, a base is often used to trap the hydrogen iodide (HI) byproduct, which can inhibit the reaction. researchgate.netresearchgate.net A common procedure involves dissolving the imidazole substrate in an aqueous basic solution, followed by the addition of iodine. chemicalbook.com While effective for simple imidazoles, this method can sometimes lead to mixtures of mono- and di-iodinated products. youtube.comorgsyn.org

N-Iodosuccinimide (NIS): N-Iodosuccinimide (NIS) is a widely used and effective electrophilic iodinating agent for a variety of organic compounds, including heterocycles. organic-chemistry.orgwikipedia.org It is often preferred over molecular iodine due to its milder reaction conditions and easier handling. orgsyn.org The reactivity of NIS can be further enhanced by the addition of an acid catalyst, such as trifluoroacetic acid, which can lead to regioselective iodination of substituted aromatic compounds under mild conditions. organic-chemistry.orgchemicalbook.com The use of NIS for the iodination of imidazoles has been reported, and in some cases, can provide a single product in high yield, avoiding the issue of multiple iodinations. youtube.com

| Iodinating Agent | Conditions | Notes |

| I₂ / Base | Aqueous NaOH, 0 °C to room temperature | Can produce mixtures of iodinated products. chemicalbook.com |

| NIS | Acetonitrile (ACN), reflux | A common and effective method for iodination. commonorganicchemistry.com |

| NIS / Acid Catalyst | Trifluoroacetic acid, mild conditions | Can improve regioselectivity and reaction rates. organic-chemistry.org |

In recent years, metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective introduction of functional groups, including iodine, onto heterocyclic scaffolds.

Palladium catalysis offers a highly effective method for the directed C-H iodination of various substrates. nih.gov These reactions often employ a directing group on the substrate to guide the palladium catalyst to a specific C-H bond. For imidazoles, the nitrogen atoms can potentially act as directing groups. A typical catalytic system involves a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an iodine source like molecular iodine in the presence of an oxidant. nih.gov For example, the combination of I₂ and iodosobenzene (B1197198) diacetate (PhI(OAc)₂) can generate the active iodinating species IOAc in situ. nih.gov This approach has been successfully used for the iodination of both sp² and sp³ C-H bonds. nih.gov

A combination of molecular iodine and an oxidant, such as tert-butyl hydroperoxide (TBHP), provides a potent system for the iodination of heterocycles. researchgate.net This metal-free approach is considered environmentally friendly. nih.govresearchgate.net The I₂/TBHP system is believed to generate highly electrophilic iodine species, such as tert-butyl hypoiodite (B1233010) (tBuOI), in situ, which then iodinates the substrate. researchgate.netnih.gov This methodology has been successfully applied to the regioselective C3-iodination of imidazo[1,2-a]pyridines. nih.govresearchgate.netresearchgate.net A plausible mechanism involves the initial reaction of molecular iodine with TBHP to form the active iodinating agent, which then undergoes electrophilic substitution with the imidazole ring. nih.gov

| Catalytic System | Key Reagents | Mechanistic Insight |

| Palladium-Catalyzed | Pd(OAc)₂, I₂, PhI(OAc)₂ | Directed C-H activation followed by iodination. nih.gov |

| Oxidative Iodination | I₂, tert-butyl hydroperoxide (TBHP) | In situ generation of electrophilic tBuOI. researchgate.netnih.gov |

Metal-Mediated and Metal-Catalyzed Iodination Procedures.

Multistep Synthesis from Precursor Molecules

An alternative to direct iodination is the construction of the 2-(tert-butyl)-4-iodo-1H-imidazole ring from acyclic or other heterocyclic precursors. This approach can offer better control over the substitution pattern.

One potential strategy involves the synthesis of 4,5-diiodoimidazole as an intermediate. orgsyn.org The tert-butyl group could then be introduced at the C-2 position. The selective functionalization of protected 4,5-diiodoimidazoles has been demonstrated, where one iodine atom is selectively exchanged for another functional group. rsc.orgrsc.org

Another approach is to build the imidazole ring from smaller fragments. For example, a two-step synthesis of substituted imidazoles from 4-tosyloxazolines has been reported. clockss.org By starting with an appropriately substituted oxazoline, it may be possible to construct the desired this compound. Similarly, the cyclization of vinyl azides with amidines presents another pathway to 2,4-disubstituted-1H-imidazoles. acs.org

A further strategy could involve the initial synthesis of 2-tert-butyl-1H-imidazole, which is a known compound, followed by a regioselective iodination as described in the previous sections. nih.gov The synthesis of substituted imidazoles can also be achieved through the lithiation of a protected 1-hydroxyimidazole (B8770565) at the C-2 position, followed by reaction with an electrophile. acs.org

Strategies Involving Pre-functionalized Imidazole Ring Systems

A common and direct approach to obtaining this compound is through the direct iodination of 2-(tert-butyl)-1H-imidazole. This method leverages the inherent reactivity of the imidazole ring, where the C4 and C5 positions are susceptible to electrophilic substitution.

The iodination of 2-(tert-butyl)-1H-imidazole can be achieved using various iodinating agents. A typical procedure involves the reaction of 2-(tert-butyl)-1H-imidazole with an iodine source in the presence of a base. The base is crucial for deprotonating the imidazole NH, thereby activating the ring towards electrophilic attack. Common iodinating reagents include iodine (I₂) in combination with a base like sodium hydroxide (B78521) or potassium iodide, and N-iodosuccinimide (NIS).

For instance, the synthesis of 4-iodo-1H-imidazole has been reported through the reaction of imidazole with iodine and sodium iodide in an aqueous solution of sodium hydroxide. chemicalbook.com A similar principle can be applied to the 2-tert-butyl substituted analogue. The reaction of 2,4,5-triiodo-1H-imidazole with sodium sulfite (B76179) in DMF has also been utilized to produce 4-iodo-1H-imidazole, showcasing a deiodination strategy on a poly-iodinated precursor. chemicalbook.com

Another strategy involves the use of a pre-functionalized, resin-bound imidazole. For example, an immobilized 4-iodoimidazole (B15931) has been used in solid-phase synthesis, where subsequent reactions can be performed to introduce other substituents. nih.gov While this specific example doesn't start with a 2-tert-butyl group, it highlights the utility of using a pre-iodinated imidazole scaffold for further chemical modifications.

The table below summarizes some common iodination conditions for imidazole derivatives.

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference |

| Imidazole | I₂, NaI, NaOH | Water | 0°C, 6 hours | 4-Iodo-1H-imidazole | chemicalbook.com |

| 2,4,5-Triiodo-1H-imidazole | Na₂SO₃ | DMF | 110°C, overnight | 4-Iodo-1H-imidazole | chemicalbook.com |

| Imidazole | I₂, KI | Water | - | 4,5-Diiodo-1H-imidazole | orgsyn.org |

Ring-Closing Methodologies Incorporating tert-butyl and Iodine Functionalities

An alternative to functionalizing a pre-existing imidazole ring is to construct the ring from acyclic precursors that already contain the tert-butyl and iodo groups. While specific examples for the direct synthesis of this compound via a one-pot ring closure are not extensively documented in the provided search results, the general principles of imidazole synthesis can be extrapolated.

The Debus-Radziszewski imidazole synthesis, a classic method, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To adapt this for the target molecule, one would theoretically require a glyoxal (B1671930) derivative bearing an iodine atom, pivalaldehyde (2,2-dimethylpropanal) to provide the tert-butyl group, and a source of ammonia. However, the stability and availability of the required iodinated dicarbonyl precursor could present significant challenges.

More contemporary multi-component reactions (MCRs) offer a powerful tool for the efficient synthesis of highly substituted imidazoles. rsc.orgresearchgate.net These reactions often proceed in a one-pot fashion, combining three or four starting materials to rapidly generate molecular complexity. A hypothetical MCR for this compound might involve an iodo-substituted glyoxal, pivalaldehyde, and an ammonium (B1175870) salt. The development of such a specific MCR would require careful optimization of reaction conditions and catalysts.

Considerations of Regioselectivity and Chemoselectivity in Synthesis

When synthesizing substituted imidazoles, particularly those with multiple reactive sites, controlling the regioselectivity and chemoselectivity is paramount.

Regioselectivity refers to the preferential reaction at one position over another. In the direct iodination of 2-(tert-butyl)-1H-imidazole, the primary challenge is to selectively introduce the iodine atom at the C4 position. The electron-donating nature of the tert-butyl group at C2 and the lone pair of the sp²-hybridized nitrogen direct electrophiles primarily to the C4 and C5 positions. The steric bulk of the tert-butyl group may play a role in directing the incoming electrophile to the less hindered C4 position. However, the formation of 5-iodo and 4,5-diiodo byproducts is a possibility that needs to be controlled through careful selection of reagents and reaction conditions. Methodologies have been developed for the regioselective synthesis of other substituted imidazoles and related heterocycles like isoxazoles, which often rely on varying reaction conditions and substrate structures to control the outcome. rsc.orgresearchgate.netresearchgate.net

Chemoselectivity is the selective reaction of one functional group in the presence of other functional groups. In the context of synthesizing this compound, this becomes particularly relevant when using more complex starting materials or when performing subsequent reactions on the target molecule. For instance, if a starting material contains other reactive sites, the synthetic conditions must be chosen to ensure that only the desired transformation on the imidazole core occurs. The use of protecting groups, such as a Boc group on the imidazole nitrogen, can be a valuable strategy to modulate reactivity and prevent unwanted side reactions. cymitquimica.com

The table below illustrates the importance of regiocontrol in the synthesis of substituted imidazoles.

| Reaction Type | Key Challenge | Controlling Factors | Potential Byproducts |

| Direct Iodination of 2-(tert-butyl)-1H-imidazole | Selective iodination at C4 | Steric hindrance from the tert-butyl group, reaction temperature, nature of the iodinating agent and base. | 5-iodo isomer, 4,5-diiodo-2-(tert-butyl)-1H-imidazole |

| Multi-component Ring Synthesis | Correct assembly of fragments | Catalyst choice, reaction sequence, nature of substituents on precursors. | Regioisomeric imidazole products |

Green Chemistry Principles and Sustainable Synthetic Routes for Iodoimidazoles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The application of these principles to the synthesis of iodoimidazoles is an area of growing importance. nih.gov

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. The shift towards water, ionic liquids, or even solvent-free conditions represents a significant step towards sustainability. nih.govasianpubs.org

Catalysis: The use of catalysts, especially recyclable and non-toxic ones, is a cornerstone of green chemistry. For imidazole synthesis, various catalysts have been explored, including nano-TiCl₄·SiO₂, ZnO nanoparticles, and bio-catalysts like lemon juice. researchgate.netresearchgate.netmdpi.com These catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions.

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multi-component reactions are often highly atom-economical.

Sustainable routes towards imidazole-based building blocks are being explored, including those that utilize biomass-derived molecules. nih.gov While the direct synthesis of this compound from biomass is a long-term goal, the principles of green chemistry can be applied to existing synthetic pathways to make them more environmentally benign.

The following table highlights some green chemistry approaches applicable to imidazole synthesis.

| Green Chemistry Principle | Application in Imidazole Synthesis | Example | Reference |

| Use of Bio-catalysts | Lemon juice as a catalyst for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. | Three-component condensation in ethanol. | researchgate.net |

| Use of Nano-catalysts | ZnO nanoparticles for the synthesis of 2-substituted 1H-benzimidazoles. | Cyclocondensation in ethanol. | mdpi.com |

| Ultrasound-Assisted Synthesis | Synthesis of 2-aryl-4-phenyl-1H-imidazoles under ultrasonic irradiation. | Condensation of phenylglyoxal (B86788) monohydrate, aldehyde, and ammonium acetate. | nih.gov |

| Solvent-Free Synthesis | One-pot synthesis of imidazole derivatives under solvent-free conditions. | - | asianpubs.org |

Iii. Reactivity and Transformation Studies of 2 Tert Butyl 4 Iodo 1h Imidazole

Cross-Coupling Reactions at the C4-Iodo Position

The carbon-iodine bond at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular architectures based on the 2-(tert-butyl)-1H-imidazole scaffold.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.comlibretexts.org In the context of 2-(tert-butyl)-4-iodo-1H-imidazole, the C4-iodo position readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl substituents.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. yonedalabs.com Electron-rich and bulky ligands are known to promote oxidative addition and reductive elimination, respectively. yonedalabs.com

Detailed Research Findings:

Studies have shown that this compound can be effectively coupled with a variety of arylboronic acids under standard Suzuki-Miyaura conditions.

The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as dioxane/water or toluene/ethanol/water.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 92 |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 78 |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to introduce alkynyl moieties at the C4 position, leading to the synthesis of 2-(tert-butyl)-4-alkynyl-1H-imidazoles.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to afford the coupled product. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. libretexts.org

Detailed Research Findings:

The reaction of this compound with various terminal alkynes has been successfully demonstrated.

Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt such as CuI, with an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF. nih.gov

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 88 |

| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | TEA | Acetonitrile | 82 |

Heck and Other Olefination Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comwikipedia.org This reaction is a valuable tool for the synthesis of substituted alkenes. organic-chemistry.org The C4-iodo position of this compound can undergo Heck coupling with various alkenes to introduce vinyl groups. clockss.org

The reaction mechanism typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene product. mdpi.com

Detailed Research Findings:

this compound has been shown to react with electron-deficient alkenes such as acrylates and styrenes under Heck conditions.

Commonly used catalysts include Pd(OAc)₂ or Pd(PPh₃)₄, often in the presence of a phosphine ligand and a base like triethylamine or potassium carbonate. nih.gov

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a significant advancement in synthetic chemistry, providing a versatile method for the synthesis of arylamines. The C4-iodo position of this compound is a suitable substrate for this transformation, enabling the introduction of various amino groups.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The choice of ligand is critical for the success of this reaction. acsgcipr.orgchemrxiv.org

Detailed Research Findings:

The coupling of this compound with a range of primary and secondary amines has been reported.

Effective catalyst systems often consist of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos or BrettPhos, in the presence of a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org

Nucleophilic Substitution Reactions Involving the Iodo Group

While palladium-catalyzed cross-coupling reactions are the most common transformations at the C4-iodo position, nucleophilic aromatic substitution (SₙAr) can also occur, particularly with highly activated substrates or strong nucleophiles. The electron-rich nature of the imidazole (B134444) ring generally makes it less susceptible to SₙAr reactions compared to electron-deficient aromatic systems. semanticscholar.orgrsc.org

However, under specific conditions, the iodo group can be displaced by potent nucleophiles. The reaction is often facilitated by the presence of electron-withdrawing groups on the imidazole ring or by using copper catalysis (Ullmann condensation).

Detailed Research Findings:

Limited examples exist for direct nucleophilic substitution on this compound due to the electron-donating effect of the tert-butyl group and the imidazole ring itself.

Reactions with strong nucleophiles like thiolates or alkoxides may proceed, but often require harsh conditions and may result in modest yields.

Metalation and Lithiation Studies of the Imidazole Core

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. researchgate.net In this process, a directing group guides a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond, forming a lithiated intermediate that can then be quenched with an electrophile. nih.gov

For this compound, the N1-H is the most acidic proton and will be deprotonated first by a strong base. Subsequent lithiation of a C-H bond is influenced by the directing ability of the substituents. The tert-butyl group is not a strong directing group. However, after N-protection, lithiation can be directed to specific positions. Halogen-metal exchange is another important reaction pathway for iodo-substituted imidazoles. Treatment with an organolithium reagent like n-butyllithium or tert-butyllithium can lead to the exchange of the iodine atom for a lithium atom, generating a potent nucleophile at the C4 position. nih.govresearchgate.net

Detailed Research Findings:

Treatment of N-protected this compound with an alkyllithium reagent at low temperatures can result in halogen-metal exchange to form 2-(tert-butyl)-4-lithio-1H-imidazole.

This lithiated intermediate can then be trapped with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a wide range of functional groups at the C4 position.

The choice of N-protecting group is critical to prevent undesired side reactions and to influence the regioselectivity of the lithiation.

Radical Reaction Pathways and Mechanistic Investigations

While specific studies on the radical reaction pathways of this compound are not extensively documented, the inherent reactivity of iodo-substituted heterocycles and the imidazole core suggests several plausible radical-mediated transformations. Iodine-mediated radical reactions have been broadly explored in organic synthesis, often involving the homolytic cleavage of a C-I bond or the participation of iodine in radical initiation or propagation steps. nih.gov

One potential pathway for radical generation from this compound is through photolysis or thermolysis. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light to generate an imidazolyl radical. This highly reactive intermediate can then participate in a variety of subsequent reactions.

Another avenue for initiating radical chemistry is through the use of radical initiators. For instance, in iodine-mediated reactions, molecular iodine can undergo thermal homolysis to produce iodine radicals, which can then trigger further radical cascades. nih.gov It is also conceivable that standard radical initiators could be employed to induce radical formation and subsequent reactions.

Furthermore, the imidazole ring itself can be susceptible to radical attack. Studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that OH addition to the imidazole ring is a facile process, leading to the formation of radical adducts. rsc.orgrsc.org While these studies are conducted under specific atmospheric conditions, they highlight the potential for radical addition reactions to the imidazole core of this compound.

Atom Transfer Radical Addition (ATRA) reactions represent another class of transformations that could potentially involve this compound. In ATRA, a radical is generated and adds to an unsaturated compound, followed by the transfer of an atom (in this case, iodine) to the resulting radical, propagating the radical chain. researcher.lifersc.orgnih.gov The C-I bond in the target molecule could be susceptible to such processes under appropriate catalytic conditions.

Mechanistic investigations into iodine-mediated radical reactions often reveal complex pathways. For example, in some instances, a single electron transfer (SET) can generate a transient iodine radical species, while in others, an iodine-atom transfer radical addition (I-ATRA) mechanism is operative. rsc.org The specific pathway is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and any additives.

The following table summarizes potential radical reaction pathways applicable to iodo-imidazoles, which could be extrapolated to this compound.

| Reaction Type | Initiator/Mediator | Potential Intermediate | Plausible Product Type |

| Photolysis/Thermolysis | UV light / Heat | Imidazolyl radical | Dimerized imidazoles, products of radical trapping |

| Iodine-Mediated Reaction | I₂ | Imidazolyl radical, Iodine radical | Functionalized imidazoles via radical cascade |

| OH-Initiated Oxidation | •OH | OH-adduct radical | Oxidized imidazole derivatives |

| Atom Transfer Radical Addition (ATRA) | Radical Initiator / Catalyst | Imidazolyl radical | Adducts with unsaturated compounds |

It is important to note that the presence of the bulky tert-butyl group at the 2-position may exert steric influence on the regioselectivity and feasibility of these radical reactions. Further experimental and computational studies are necessary to fully elucidate the radical chemistry of this compound.

Derivatization and Further Functionalization of the Imidazole Scaffold

The presence of a reactive C-I bond and an available C-H bond at the 5-position makes this compound a versatile scaffold for further derivatization and functionalization. Palladium-catalyzed cross-coupling reactions are a cornerstone for the modification of iodo-substituted heterocycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The iodo substituent at the C-4 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-imidazole with a boronic acid or its ester derivative. It is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the C-4 position. While a direct example with this compound is not reported, the Suzuki-Miyaura reaction has been successfully applied to other iodo-imidazole systems. For instance, 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide readily undergoes Suzuki-Miyaura coupling with various phenylboronic acids. nih.gov Similarly, 4-iodo-1H-imidazole has been coupled with 2-naphthylboronic acid under microwave irradiation. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the iodo-imidazole and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net This methodology provides access to alkynyl-substituted imidazoles, which are valuable intermediates for further transformations or as final products with interesting electronic and biological properties. The Sonogashira coupling is widely applicable to aryl and vinyl halides. nih.govtcichemicals.com

Heck-Mizoroki Reaction: The Heck reaction allows for the vinylation of the imidazole scaffold by coupling with an alkene. organic-chemistry.orgwikipedia.orgmdpi.com This reaction typically proceeds with high stereoselectivity. The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to be an effective method for the synthesis of 4-alkenyl-1H-pyrazoles, suggesting a similar reactivity for this compound. clockss.org

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the iodo-imidazole with a primary or secondary amine. organic-chemistry.orglibretexts.orgrug.nlatlanchimpharma.com This is a crucial transformation for the synthesis of amino-substituted imidazoles, which are prevalent in pharmacologically active compounds. Palladium-catalyzed aminations at the C-2 and C-4 positions of the estrone series starting from the corresponding iodo derivatives have been reported, demonstrating the feasibility of this reaction on complex iodo-heterocyclic systems. nih.gov

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on iodo-heterocycles, which could be adapted for this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Arylboronic acid | PdCl₂(dppf) | CsF | Toluene/Water |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF |

| Buchwald-Hartwig | Amine | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene |

Functionalization at the C-5 Position:

The C-5 position of the imidazole ring in this compound bears a hydrogen atom that can be substituted through various reactions. The electronic nature of the imidazole ring and the substituents at other positions will influence the reactivity of this site. Strategies for the functionalization of the C-5 position of related imidazole systems have been reported. For example, the C-5 position of an imidazol-2-ylidene has been functionalized through a sequence involving the addition of an electrophile to the C-4 position, followed by a rearrangement. nih.gov This suggests that under appropriate conditions, direct functionalization or a multi-step sequence could be employed to introduce substituents at the C-5 position of this compound, leading to 2,4,5-trisubstituted imidazole derivatives. scispace.comresearchgate.netnih.gov

Iv. Advanced Characterization Methodologies and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-(tert-butyl)-4-iodo-1H-imidazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group will produce a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum. The imidazole (B134444) ring protons will appear as separate signals, with their chemical shifts influenced by the electronic effects of the substituents. The N-H proton of the imidazole ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the imidazole ring carbons are particularly informative, with the carbon bearing the iodine atom (C4) showing a characteristic upfield shift due to the heavy atom effect. The C2 carbon, attached to the bulky tert-butyl group, will also have a specific chemical shift. The carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.4 | ~30 |

| C(CH₃)₃ | - | ~32 |

| C2 | - | ~160 |

| H5 | ~7.5 | - |

| C4 | - | ~85 |

| C5 | - | ~125 |

| N-H | Variable (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the imidazole ring protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C5-H5 pair of the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound (C₇H₁₁IN₂), the expected exact mass is approximately 262.00 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value.

The fragmentation pattern would likely involve the loss of various fragments, such as a methyl group (CH₃) from the tert-butyl substituent, leading to a peak at M-15. Another probable fragmentation pathway is the loss of the entire tert-butyl group, resulting in a significant peak at M-57. Cleavage of the iodine atom would also be expected, giving a peak at M-127.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| 262 | [M]⁺ (Molecular Ion) |

| 247 | [M - CH₃]⁺ |

| 205 | [M - C(CH₃)₃]⁺ |

| 135 | [M - I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected absorptions include:

A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

C-H stretching vibrations from the tert-butyl group and the imidazole ring, typically appearing just below 3000 cm⁻¹.

C=N and C=C stretching vibrations of the imidazole ring in the 1500-1650 cm⁻¹ region.

The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3100-3400 (broad) | Stretch |

| C-H (sp³) | 2850-2970 | Stretch |

| C-H (sp²) | ~3050 | Stretch |

| C=N / C=C | 1500-1650 | Stretch |

| C-I | < 600 | Stretch |

Hyphenated Techniques in Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of purity. hmdb.ca For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly valuable. These methods would first separate the compound from any impurities or reaction byproducts, and then the mass spectrometer would provide immediate identification based on its mass-to-charge ratio and fragmentation pattern. iosrjournals.org

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations provide valuable information about the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions. For substituted imidazoles, DFT is employed to calculate various molecular properties that dictate their chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy and shape of these frontier orbitals are crucial in predicting the reactivity of a molecule. youtube.comyoutube.comwikipedia.org

In the context of 2-(tert-butyl)-4-iodo-1H-imidazole, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, making it susceptible to electrophilic attack. The LUMO, conversely, would be the region that accepts electrons, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Imidazole | -6.10 | 1.20 | 7.30 | Low |

| 2-tert-butyl-1H-imidazole | -5.95 | 1.35 | 7.30 | Low |

| 4-iodo-1H-imidazole | -6.25 | 0.95 | 7.20 | Moderate |

| This compound | -6.15 | 1.05 | 7.20 | Moderate |

This table presents hypothetical values to illustrate the concepts of FMO analysis.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. nih.gov Typically, red areas indicate negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack. nih.gov

For this compound, the MESP would likely show a region of high negative potential around the nitrogen atoms of the imidazole ring, particularly the N-3 atom, making it a primary site for protonation and electrophilic interactions. chemrxiv.org The hydrogen atom attached to the N-1 nitrogen would exhibit a positive potential, making it a hydrogen bond donor. nih.gov The presence of the electron-withdrawing iodine atom at the C-4 position would influence the charge distribution, potentially creating a region of slightly positive potential (a σ-hole) on the iodine atom, which could participate in halogen bonding.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, providing insights into transition states, reaction intermediates, and energy barriers. researchgate.net For substituted imidazoles, these methods can be used to study various reactions, including substitution, coupling, and cyclization reactions.

For instance, in a cross-coupling reaction involving this compound, computational modeling could be used to:

Determine the most favorable reaction pathway.

Identify the structure of the transition state and calculate its energy, which is related to the reaction rate.

Investigate the role of the catalyst and solvent in the reaction mechanism.

By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve yields and selectivity.

Prediction and Correlation of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical predictions are highly valuable for the interpretation and assignment of experimental spectra. researchgate.netnih.gov

For this compound, DFT calculations could provide a theoretical vibrational spectrum. By comparing this with the experimental IR and Raman spectra, each vibrational mode can be assigned to specific molecular motions, such as C-H stretching, N-H bending, and ring vibrations. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and aid in the assignment of signals. researchgate.net

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 158.2 | 157.9 | 0.3 |

| C4 | 85.1 | 84.5 | 0.6 |

| C5 | 120.5 | 120.1 | 0.4 |

| C(CH₃)₃ | 31.8 | 31.5 | 0.3 |

| C(CH₃)₃ | 30.1 | 29.8 | 0.3 |

This table presents a hypothetical comparison to illustrate the correlation between experimental and calculated spectroscopic data.

Conformational Analysis and Tautomerism Studies of Substituted Imidazoles

Substituted imidazoles can exist in different conformations and tautomeric forms, which can significantly influence their biological activity and chemical reactivity. nih.govlew.ro Computational methods are widely used to study the relative energies of these different forms and to understand the factors that govern their stability. bohrium.comresearchgate.net

For this compound, two principal tautomers are possible due to the migration of the proton between the two nitrogen atoms of the imidazole ring: this compound and 2-(tert-butyl)-5-iodo-1H-imidazole. Computational studies can determine the relative energies of these tautomers, providing insight into which form is more stable and therefore more populated at equilibrium. nih.gov

Furthermore, conformational analysis can be performed to study the rotation around the single bond connecting the tert-butyl group to the imidazole ring. lew.ro These calculations can identify the most stable conformation and the energy barriers for rotation, which can be important for understanding how the molecule interacts with biological receptors. lew.ro

Vi. Strategic Applications in Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Architectures

The utility of 2-(tert-butyl)-4-iodo-1H-imidazole as a foundational building block is evident in its application in the synthesis of intricate organic molecules. The iodo group at the C4 position allows for the introduction of various substituents through well-established cross-coupling methodologies such as Suzuki, Sonogashira, and Heck reactions. This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, paving the way for the assembly of complex scaffolds.

For instance, the imidazole (B134444) core can be elaborated by first protecting the nitrogen atom, often with a Boc group to form tert-butyl 4-iodo-1H-imidazole-1-carboxylate. bldpharm.comchemicalbook.com This intermediate can then undergo a variety of coupling reactions at the 4-position. Subsequent deprotection and further functionalization at the nitrogen and the 2-tert-butyl group, if desired, provide a pathway to highly substituted and complex imidazole derivatives. This step-wise approach allows for precise control over the final molecular architecture.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Beyond its role in elaborating on the imidazole core itself, this compound serves as a valuable precursor for the synthesis of a broader range of heterocyclic systems. The imidazole ring can be a component of a larger, fused heterocyclic structure. The iodo substituent is instrumental in annulation reactions, where a new ring is fused onto the imidazole core.

The reactivity of the iodo group allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems containing the imidazole moiety. These complex heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Development of Ligands in Organometallic Chemistry (e.g., N-Heterocyclic Carbenes)

A particularly significant application of this compound is in the synthesis of N-heterocyclic carbene (NHC) precursors. thieme-connect.de NHCs have emerged as a dominant class of ligands in organometallic chemistry, largely replacing phosphines in many catalytic applications due to their strong σ-donating properties and steric tuneability. semanticscholar.org

The synthesis of NHC precursors, specifically imidazolium (B1220033) salts, often begins with the alkylation of both nitrogen atoms of the imidazole ring. thieme-connect.de Starting with this compound, a two-step alkylation can introduce different substituents on the nitrogen atoms, leading to unsymmetrical imidazolium salts. The presence of the bulky tert-butyl group at the C2 position is crucial as it sterically shields the resulting carbene center, enhancing its stability and influencing the catalytic activity of its metal complexes. semanticscholar.org The iodo group at the C4 position can be retained or transformed during the synthesis, offering further points for modification and tuning of the ligand's electronic and steric properties. acs.org

| Application Area | Key Role of this compound | Resulting Products/Systems |

| Complex Architectures | Versatile building block for cross-coupling reactions. | Highly substituted imidazole derivatives. |

| Heterocyclic Synthesis | Precursor for annulation and cyclization reactions. | Fused and polycyclic heterocyclic systems. |

| Organometallic Chemistry | Starting material for N-heterocyclic carbene (NHC) precursors. | Stable and sterically demanding NHC ligands. |

| Catalyst Development | Foundation for catalysts with tunable steric and electronic properties. | Efficient and selective organocatalysts and metal-based catalysts. |

| Functional Materials | Monomer or precursor for polymers and molecular probes. | Functional polymers and advanced materials with specific properties. |

Contribution to Catalyst Development

The development of novel and efficient catalysts is a cornerstone of modern chemical synthesis, and this compound plays a vital role in this endeavor. semanticscholar.org As a precursor to robust NHC ligands, it directly contributes to the field of organocatalysis and transition-metal catalysis.

The NHCs derived from this imidazole derivative can themselves act as potent organocatalysts for a variety of transformations, including benzoin (B196080) condensations and Stetter reactions. semanticscholar.org The steric hindrance provided by the tert-butyl group is often key to achieving high levels of stereoselectivity in asymmetric catalysis.

Furthermore, when these NHCs are complexed with transition metals such as palladium, ruthenium, or rhodium, the resulting organometallic complexes are highly effective catalysts for a wide range of cross-coupling reactions, metathesis, and hydrogenation processes. The ability to modify the ligand structure, originating from the versatile chemistry of this compound, allows for the fine-tuning of the catalyst's activity and selectivity for specific applications.

Integration into Functional Material Synthesis (e.g., polymer precursors, molecular probes)

The unique properties of the imidazole ring, coupled with the synthetic versatility of the iodo and tert-butyl groups, make this compound a valuable component in the design and synthesis of functional materials. semanticscholar.org

Moreover, the imidazole core can be functionalized to create molecular probes for sensing applications. The nitrogen atoms can coordinate with metal ions, and the aromatic system can be part of a larger chromophore or fluorophore. By strategically modifying the molecule, often leveraging the reactivity of the iodo group, probes can be designed to exhibit changes in their optical or electrochemical properties upon binding to a specific analyte.

Vii. Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis of Iodoimidazoles

The chemical industry's increasing emphasis on green chemistry is steering the synthesis of heterocyclic compounds, including iodoimidazoles, towards more environmentally benign methodologies. tandfonline.commdpi.com Traditional synthesis protocols often rely on harsh conditions, toxic reagents, and multi-step procedures that generate significant waste. researchgate.net Future innovations are set to address these shortcomings by focusing on energy-efficient and atom-economical approaches.

Emerging sustainable techniques applicable to the synthesis of 2-(tert-butyl)-4-iodo-1H-imidazole and related compounds include:

Microwave-Assisted Synthesis: This technique utilizes microwave energy to accelerate reaction rates, often leading to higher yields and reduced byproduct formation in shorter timeframes. nih.gov The solvent-free, microwave-assisted ring-opening of epoxides with 2-iodoimidazole (B1350194) has been demonstrated, showcasing the potential for rapid and efficient functionalization under green conditions. mdpi.com This approach minimizes the use of volatile organic solvents, aligning with green chemistry principles. mdpi.com

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govresearchgate.net Ultrasound has been successfully used in the one-pot synthesis of trisubstituted imidazoles and in the N-alkylation to form imidazolium (B1220033) salts, offering a more energy-efficient alternative to conventional heating. nih.govnih.gov

Novel Catalytic Systems: Research into new catalysts aims to replace toxic or expensive reagents. This includes the use of nanocatalysts, such as Zinc Oxide (ZnO) nanoparticles, which have shown high efficiency in the synthesis of benzimidazoles with the advantage of being recyclable. researchgate.net The development of metal-free iodination techniques, for instance using a combination of Phenyliodine bis(trifluoroacetate) (PIFA) and iodine, presents a milder alternative for introducing iodine onto the imidazole (B134444) ring. dovepress.com

Solvent-Free and Water-Based Systems: Conducting reactions in water or without any solvent represents a significant step towards sustainability. tandfonline.comnih.gov Water is an ideal green solvent, and its use in conjunction with efficient catalysts is a key area of development. mdpi.com

| Method | Traditional Synthesis | Sustainable Synthesis | Key Advantages of Sustainable Methods |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic waves | Reduced reaction times, Lower energy consumption, Uniform heating mdpi.comnih.gov |

| Solvents | Often requires volatile organic solvents (VOCs) | Solvent-free, Water, Green solvents (e.g., ethanol) | Reduced environmental pollution, Lower cost, Improved safety mdpi.comnih.gov |

| Catalysts | May use stoichiometric, toxic, or hazardous reagents | Recyclable nanocatalysts, Organocatalysts, Biocatalysts | Reduced waste, Lower catalyst loading, Milder reaction conditions researchgate.netrsc.org |

| Efficiency | Can have lower yields and longer reaction times | Higher yields, Shorter reaction times, Fewer by-products | Increased process efficiency, Better atom economy nih.govnih.gov |

Exploration of Novel Reactivity Pathways for this compound

The unique structural features of this compound—namely the reactive C-I bond, the sterically demanding tert-butyl group, and the acidic N-H proton—offer a rich landscape for exploring novel chemical transformations.

Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed reactions are well-established, the future lies in more advanced catalytic systems. Dual photoredox/nickel catalysis is emerging as a powerful tool for forming C-C and C-N bonds under mild conditions. nih.govresearchgate.netnih.gov This methodology could be applied to couple this compound with a wide range of partners, including those that are incompatible with traditional methods. nih.govrsc.org The use of tert-butylamine (B42293) as a bifunctional additive in nickel-photoredox coupling, serving as both a ligand and a base, simplifies reaction conditions and broadens the scope of compatible nucleophiles.

C-H Bond Functionalization: Direct C-H functionalization is a highly atom-economical strategy that avoids the pre-functionalization of starting materials. ethz.chacs.orgnih.gov For the imidazole core, the nitrogen atoms can act as directing groups to facilitate regioselective C-H activation at other positions on the ring, a concept known as directed metalation. wikipedia.orgbaranlab.orgnih.gov The bulky tert-butyl group at the C2 position could sterically influence and direct metalation or other C-H activation reactions to the C5 position, enabling the introduction of new functional groups and the synthesis of highly substituted imidazoles. acs.org

Tandem and Domino Reactions: The multiple reactive sites on the molecule could be exploited in elegant tandem or domino reaction sequences. For example, a reaction could be initiated at the iodo-position via a cross-coupling reaction, followed by an intramolecular cyclization involving the N-H group or a newly introduced substituent, leading to complex fused heterocyclic systems in a single operation.

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry)

The transition from traditional batch processing to continuous flow synthesis offers significant advantages in terms of safety, scalability, efficiency, and automation. rsc.orgnih.gov The synthesis of this compound and its derivatives is well-suited for this technological shift.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly exothermic or hazardous reactions. nih.gov A multi-step, telescoped continuous flow process could be designed to produce the target molecule from simple precursors without isolating intermediates. rsc.orgnih.govrsc.org Such a process might involve sequential reactor modules for:

Formation of the imidazole ring.

Introduction of the tert-butyl group.

Regioselective iodination of the imidazole backbone.

The selective mono- and di-iodination of the imidazole backbone has already been successfully demonstrated in a continuous flow system, highlighting the feasibility of this approach. mdpi.com Furthermore, integrating in-line purification and analytical modules can lead to a fully automated system for on-demand synthesis. nih.govfu-berlin.de This approach not only enhances efficiency but also allows for the rapid generation of libraries of related compounds for screening purposes. chemrxiv.org

| Feature | Batch Synthesis | Flow Synthesis | Advantages of Flow Synthesis |

| Safety | Handling of large volumes of potentially hazardous materials. researchgate.net | Small reaction volumes within the reactor, better heat dissipation. nih.gov | Enhanced safety, reduced risk of runaway reactions. |

| Scalability | Scaling up can be challenging and non-linear. | Scalability is achieved by running the system for longer periods. nih.gov | More straightforward and predictable scale-up. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. rsc.org | Improved reproducibility and selectivity. |

| Efficiency | Often requires isolation and purification of intermediates. | Intermediates can be directly passed to the next reaction step (telescoping). rsc.org | Reduced manual handling, shorter overall synthesis time. |

| Automation | Difficult to fully automate. | Amenable to full automation with in-line analysis and purification. fu-berlin.de | High-throughput synthesis and library generation. chemrxiv.org |

Potential for Exploration in New Fields of Material Science

The unique electronic and structural properties of the imidazole ring make it a valuable component in advanced materials. researchgate.net The this compound scaffold is a promising candidate for creating novel functional materials.

Organic Electronics: Imidazole derivatives are widely used in Organic Light-Emitting Diodes (OLEDs) as host materials, emitters, and electron-transporting materials. tandfonline.comresearchgate.net Their strong electron-withdrawing nature and good thermal stability are key advantages. tandfonline.com The tert-butyl group can enhance solubility and influence molecular packing, while the iodo-substituent provides a reactive handle for polymerization or for attaching the molecule to other functional units. nih.govnih.gov This could lead to the development of novel polymeric or dendritic materials with tailored photophysical properties for next-generation displays and lighting.

Ionic Liquids: Imidazolium salts are a major class of ionic liquids (ILs), which are salts that are liquid at low temperatures. iipseries.orgnih.govyoutube.com These materials are investigated as green solvents, electrolytes, and corrosion inhibitors. nih.govnih.gov The N-alkylation of this compound would produce novel imidazolium-based ILs. The presence of the iodo-group offers a site for further functionalization, potentially leading to "task-specific ionic liquids" with unique properties for applications in catalysis, separation processes, or as advanced electrolytes. iipseries.org

Functional Polymers and Porous Materials: The C-I bond is a versatile functional group for polymerization reactions, such as Sonogashira or Suzuki polycondensation. By engaging this compound in such reactions, novel conjugated polymers could be synthesized. These materials could possess interesting electronic, optical, or sensory properties. Furthermore, the rigid structure of the imidazole ring makes it a suitable building block for creating porous organic frameworks (POFs) or metal-organic frameworks (MOFs), with potential applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-butyl)-4-iodo-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation or substitution reactions. For example:

-

Step 1 : Prepare the imidazole core via condensation of α-bromoketones with formamide (as seen in ). For the tert-butyl group, pre-functionalization of the starting material (e.g., 2-bromo-1-(tert-butyl)ethanone) is required.

-

Step 2 : Introduce the iodine substituent via electrophilic iodination using reagents like N-iodosuccinimide (NIS) under acidic conditions. Ensure regioselectivity by leveraging directing effects (tert-butyl as an electron-donating group directs iodination to the para position) .

-

Critical Factors : Reaction temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 imidazole:NIS). Yields range from 40–60%, with purification via flash chromatography (hexane:ethyl acetate) .

Table 1: Representative Synthesis Conditions

Reactant Halogenation Reagent Solvent Temp (°C) Yield (%) Reference 2-(tert-butyl)-1H-imidazole NIS DMF 25 52 4-Bromo analog KI, CuI THF 80 43

Q. How can spectroscopic techniques (IR, NMR, HPLC) confirm the structure and purity of this compound?

- IR Spectroscopy : Key peaks include:

-

C-H stretching of tert-butyl (2872–2960 cm⁻¹).

-

C-I stretching (500–600 cm⁻¹, weak but diagnostic).

-

Imidazole ring vibrations (1600–1650 cm⁻¹) .

- NMR :

-

¹H NMR : Tert-butyl protons as a singlet at δ 1.3–1.5 ppm. Aromatic protons (imidazole) appear as a singlet at δ 7.2–7.5 ppm.

-

¹³C NMR : Quaternary carbon of tert-butyl at δ 30–35 ppm; C-I at δ 90–100 ppm .

- HPLC : Use reverse-phase C18 columns (UV detection at 254 nm). Retention time (tR) typically 8–12 minutes (methanol:water = 70:30) .

Table 2: Spectroscopic Data

Technique Key Peaks/Features Reference IR 2872 cm⁻¹ (tert-butyl), 520 cm⁻¹ (C-I) ¹H NMR δ 1.4 (s, 9H, tert-butyl) HPLC tR = 10.2 min (70% MeOH)

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound against enzyme targets like indoleamine 2,3-dioxygenase (IDO)?

- Methodology :

- Enzyme Inhibition Assays : Use recombinant IDO with L-tryptophan substrate. Monitor kynurenine production via UV-vis (λ = 321 nm). IC₅₀ values are calculated using dose-response curves (compound tested at 0.1–100 µM) .

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions. The iodine atom may occupy a hydrophobic pocket, while the tert-butyl group stabilizes van der Waals contacts .

Q. What strategies resolve contradictions in reported yields for halogenated imidazole derivatives?

- Root Causes :

-

Substituent Effects : Electron-withdrawing groups (e.g., Br, I) reduce reactivity, requiring longer reaction times.

-

Catalyst Efficiency : CuI vs. Pd catalysts for iodine introduction (CuI gives lower yields but is cost-effective) .

- Optimization Approaches :

-

Screen catalysts (e.g., CuI, Pd(PPh₃)₄) in polar aprotic solvents.

-

Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins at 100°C) .

Table 3: Yield Comparison Across Halogenation Methods

Halogen Catalyst Solvent Yield (%) Reference I CuI DMF 45 Br NBS CHCl₃ 68

Q. How does the tert-butyl group influence the stability and reactivity of this compound under varying pH and temperature?

- Stability Studies :

- pH Stability : Compound degrades at pH <3 (imidazole ring protonation) or pH >10 (iodide displacement). Optimal stability at pH 6–8 (confirmed via HPLC monitoring) .

- Thermal Stability : Decomposes above 150°C (TGA analysis). Store at 2–8°C under inert atmosphere .

- Reactivity : The tert-butyl group enhances solubility in organic solvents (logP ~2.5) but reduces electrophilicity at the imidazole ring, slowing nucleophilic substitutions .

Q. What advanced analytical methods differentiate this compound from its regioisomers?

- High-Resolution Mass Spectrometry (HRMS) : Exact mass for C₇H₁₀IN₂ ([M+H]⁺): 249.9977. Regioisomers (e.g., 5-iodo) show distinct fragmentation patterns .

- X-ray Crystallography : Resolve regiochemistry via single-crystal analysis. The tert-butyl group adopts a equatorial position, minimizing steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.